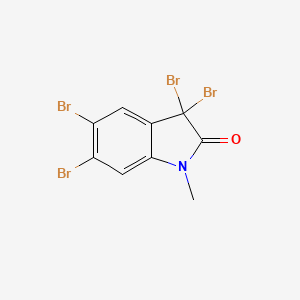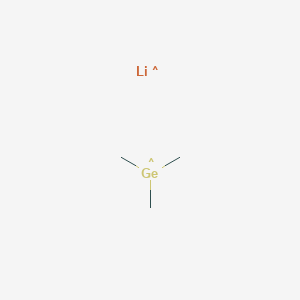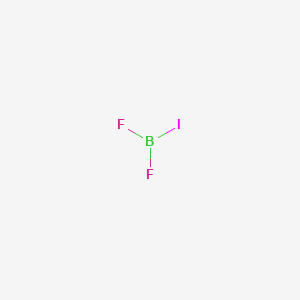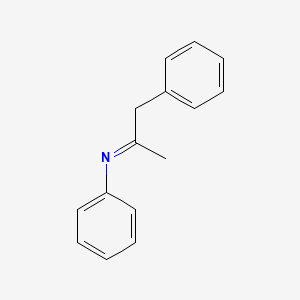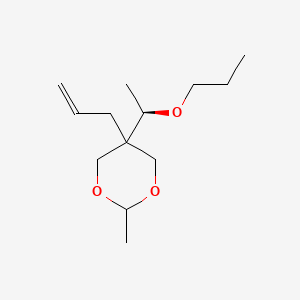
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including an allyl group, a methyl group, and a propoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The allyl, methyl, and propoxyethyl groups can be introduced through various organic reactions such as alkylation, allylation, and etherification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the dioxane ring or the allyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the dioxane ring may produce diols.
Applications De Recherche Scientifique
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with no substituents.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group.
5-Allyl-1,3-dioxane: A dioxane compound with an allyl group.
Uniqueness
The uniqueness of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other dioxane derivatives.
Propriétés
Numéro CAS |
22644-68-4 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-methyl-5-prop-2-enyl-5-[(1R)-1-propoxyethyl]-1,3-dioxane |
InChI |
InChI=1S/C13H24O3/c1-5-7-13(11(3)14-8-6-2)9-15-12(4)16-10-13/h5,11-12H,1,6-10H2,2-4H3/t11-,12?,13?/m1/s1 |
Clé InChI |
CYLVRKPTQZQIGD-PNESKVBLSA-N |
SMILES isomérique |
CCCO[C@H](C)C1(COC(OC1)C)CC=C |
SMILES canonique |
CCCOC(C)C1(COC(OC1)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



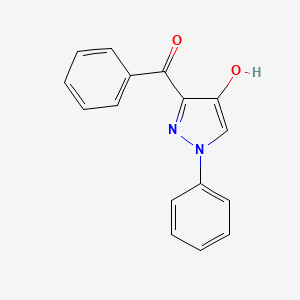
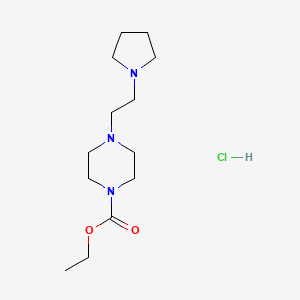
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)

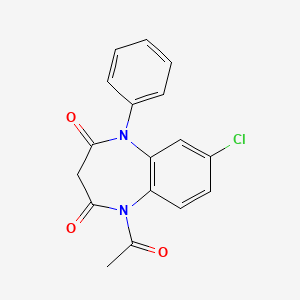
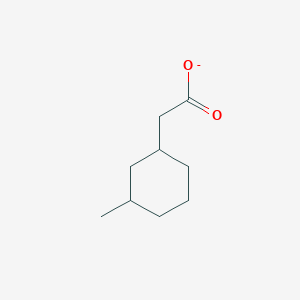
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

